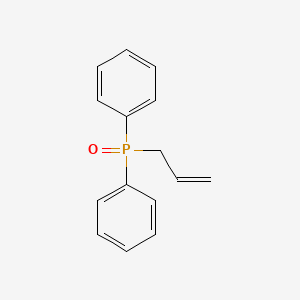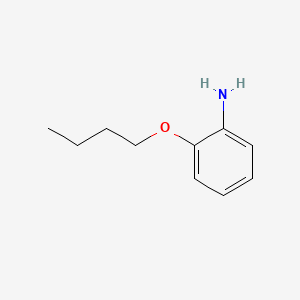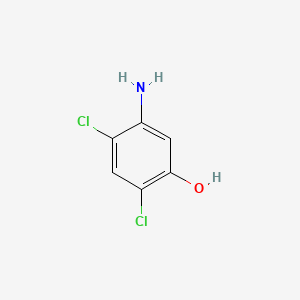
Butyl beta-D-glucopyranoside
Overview
Description
Butyl beta-D-glucopyranoside is a non-ionic surfactant with the molecular formula C10H20O6 and a molecular weight of 236.27 g/mol . It is commonly used in biochemical research due to its ability to solubilize proteins and other biomolecules. This compound is characterized by its amphipathic nature, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties .
Mechanism of Action
Target of Action
Butyl Beta-D-Glucopyranoside primarily targets enzymes known as β-glucosidases . These enzymes are found in all domains of living organisms and play essential roles in the removal of nonreducing terminal glucosyl residues from saccharides and glycosides .
Mode of Action
The interaction of this compound with its targets involves the hydrolysis of glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . This process is facilitated by β-glucosidases, which catalyze the hydrolysis of the β-1,4-glucosidic linkage .
Biochemical Pathways
The action of this compound affects several biochemical pathways. These include biomass conversion in microorganisms, breakdown of glycolipids and exogenous glucosides in animals, and lignification, catabolism of cell wall oligosaccharides, defense, phytohormone conjugate activation, and scent release in plants .
Pharmacokinetics
It’s known that the hydrophilicity of glycosides, such as this compound, can enhance their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biological context. For instance, in microorganisms, the action of this compound can facilitate biomass conversion . In animals, it can aid in the breakdown of glycolipids and exogenous glucosides . In plants, it can contribute to processes such as lignification and the catabolism of cell wall oligosaccharides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of organic solvents, ionic liquids, and co-solvent mixtures can impact the synthesis of long-chain alkyl glucosides like this compound . Furthermore, the pH of the environment can also affect the hydrolysis of glycosidic bonds facilitated by β-glucosidases .
Biochemical Analysis
Biochemical Properties
Butyl beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the context of glycosylation processes. It interacts with enzymes such as beta-glucosidases, which catalyze the hydrolysis of glycosidic bonds to release glucose residues . These interactions are essential for various metabolic processes, including the breakdown of complex carbohydrates. The compound’s ability to act as a substrate for beta-glucosidases highlights its importance in enzymatic reactions and metabolic pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of glycosidases, leading to changes in the levels of glucose and other metabolites within cells . These changes can impact cellular functions such as energy production, signal transduction, and gene regulation. Additionally, this compound has been observed to affect the stability and activity of certain proteins, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, including enzymes and proteins. The compound binds to the active sites of beta-glucosidases, facilitating the hydrolysis of glycosidic bonds . This interaction is crucial for the compound’s role in metabolic processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s multifaceted role in cellular and biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular functions, including alterations in metabolic pathways and enzyme activities. Understanding these temporal effects is essential for optimizing the use of this compound in research and industrial applications.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance metabolic processes and improve cellular functions . At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage. Studies have identified threshold levels for the compound’s beneficial and harmful effects, providing valuable insights for its safe and effective use in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism . The compound interacts with enzymes such as beta-glucosidases, facilitating the breakdown of complex carbohydrates into simpler sugars. This process is essential for energy production and other metabolic functions. Additionally, this compound can influence the levels of metabolites and metabolic flux, further highlighting its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical and industrial applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its effects on cellular functions. These localization patterns are essential for understanding the compound’s activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl beta-D-glucopyranoside can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of β-glucosidase to catalyze the reaction between glucose and butanol in non-aqueous solvents . This method is preferred due to its regio- and stereo-selectivity under mild conditions. The reaction typically occurs at 30°C with a yield of around 67% .
Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis route. This includes five consecutive steps: acetylation of glucose, selective deacetylation at the C1 position, conversion to trichloroacetimidate, coupling with butanol, and deprotection . This method allows for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Butyl beta-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and butanol in the presence of water and enzymes . Transglucosylation involves the transfer of the glucosyl group to another alcohol, forming a new glucoside .
Common Reagents and Conditions:
Hydrolysis: Water and β-glucosidase at 30°C.
Transglucosylation: Alcohols (e.g., methanol, ethanol) and β-glucosidase at 30°C.
Major Products:
Hydrolysis: Glucose and butanol.
Transglucosylation: New glucosides depending on the alcohol used.
Scientific Research Applications
Butyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the solubilization and stabilization of membrane proteins.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable liposomes.
Industry: Utilized in the formulation of cleaning products, cosmetics, and food additives.
Comparison with Similar Compounds
- Octyl beta-D-glucopyranoside
- Decyl beta-D-glucopyranoside
- Hexyl beta-D-glucopyranoside
Comparison: Butyl beta-D-glucopyranoside is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity . This balance makes it particularly effective in solubilizing membrane proteins compared to its shorter or longer chain counterparts. For example, octyl beta-D-glucopyranoside has a longer chain, making it more hydrophobic and less effective in certain applications .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZANQLIRVMZFOS-HOTMZDKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021370 | |
| Record name | Beta-D-Glucopyranoside, butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5391-18-4 | |
| Record name | Butyl glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beta-D-Glucopyranoside, butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TBL42142 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)
